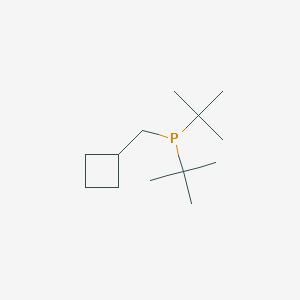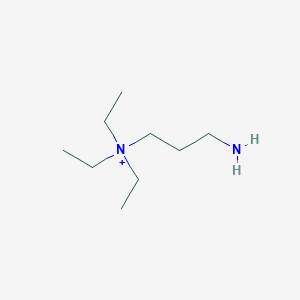
3-Amino-N,N,N-triethylpropan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N,N,N-triethylpropan-1-aminium is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three ethyl groups and a propyl chain terminated with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium typically involves the alkylation of a tertiary amine with an appropriate alkyl halide. One common method is the reaction of triethylamine with 3-bromopropylamine under basic conditions. The reaction proceeds as follows:
Reactants: Triethylamine and 3-bromopropylamine.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves similar reactants and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or primary amines.
Substitution: Corresponding substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
3-Amino-N,N,N-triethylpropan-1-aminium has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of surfactants and detergents, as well as in water treatment processes.
Wirkmechanismus
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged ammonium group can interact with negatively charged sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide: Similar structure but with a bromine atom instead of an amino group.
3-Amino-N,N,N-trimethyl-1-propanaminium: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium is unique due to its specific combination of ethyl groups and an amino-terminated propyl chain. This structure imparts distinct chemical properties, making it suitable for specific applications in catalysis, drug delivery, and industrial processes.
Eigenschaften
CAS-Nummer |
109791-35-7 |
|---|---|
Molekularformel |
C9H23N2+ |
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
3-aminopropyl(triethyl)azanium |
InChI |
InChI=1S/C9H23N2/c1-4-11(5-2,6-3)9-7-8-10/h4-10H2,1-3H3/q+1 |
InChI-Schlüssel |
RCUWCVWIBZTZGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


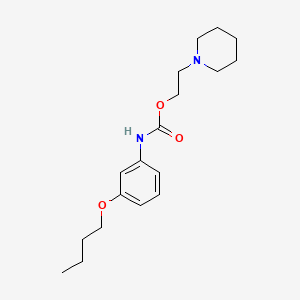
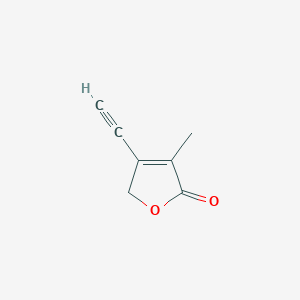
![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)


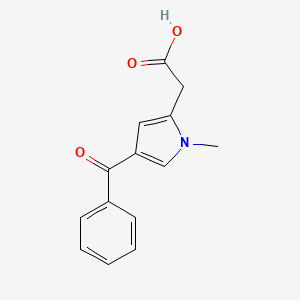
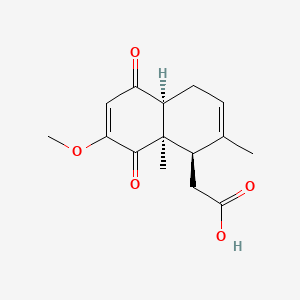
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
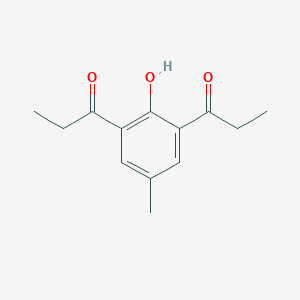
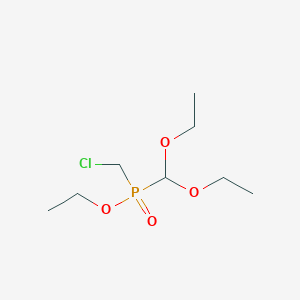
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
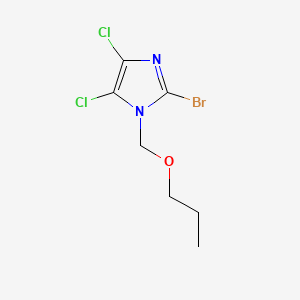
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
